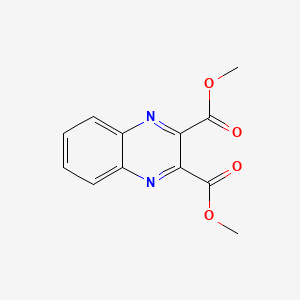

Dimethyl quinoxaline-2,3-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl quinoxaline-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-17-11(15)9-10(12(16)18-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGMTJLKKFWUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2N=C1C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305203 | |

| Record name | dimethyl quinoxaline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54107-99-2 | |

| Record name | NSC169715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl quinoxaline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Dimethyl Quinoxaline 2,3 Dicarboxylate

Classical and Established Synthesis Pathways

Traditional methods for synthesizing the quinoxaline (B1680401) scaffold are well-documented and widely utilized. These pathways typically involve the construction of the pyrazine (B50134) ring onto a pre-existing benzene (B151609) ring through the reaction of an aromatic diamine with a 1,2-dicarbonyl compound. sapub.orgnih.gov

Condensation Reactions Involving Aromatic Diamines and Dicarbonyl Precursors

The most fundamental and widely employed method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with an α-dicarbonyl compound. sapub.org This approach is valued for its reliability and the directness with which it assembles the quinoxaline core.

The direct cyclocondensation of o-phenylenediamine (B120857) with an appropriate α-dicarbonyl precursor is a cornerstone of quinoxaline synthesis. To obtain dimethyl quinoxaline-2,3-dicarboxylate, a key precursor is dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction proceeds via a nucleophilic attack of the diamine onto the electron-deficient alkyne, followed by cyclization and aromatization to yield the final product. This method provides a direct route to the desired diester.

A versatile and common strategy involves the use of oxalic acid derivatives, particularly dimethyl oxalate (B1200264). The reaction between o-phenylenediamine and dimethyl oxalate provides a direct and efficient route to this compound. sapub.org This one-pot synthesis is often facilitated by various catalysts. sapub.org An alternative, though less direct, pathway begins with the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione. asmarya.edu.lynih.gov This intermediate can then be isolated and subsequently esterified using methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to yield the target dimethyl ester. sapub.org

Oxidative [4+2] Annulation Strategies with Electron-Deficient Alkynes

Oxidative annulation represents a more modern approach to quinoxaline synthesis. This strategy involves the reaction of o-phenylenediamine with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate, in the presence of an oxidant and often a metal catalyst. For instance, catalytic systems utilizing palladium(II) chloride and copper(II) chloride have been employed to facilitate the one-pot synthesis of 2,3-disubstituted quinoxalines. sapub.org This method combines C-N bond formation and cyclization in a single oxidative process, offering an efficient pathway to the quinoxaline core.

Transformation from Quinoxaline-2,3-dicarboxylic Acid Anhydrides

An alternative synthetic route involves the initial preparation of quinoxaline-2,3-dicarboxylic acid anhydride (B1165640). This anhydride serves as a reactive intermediate that can be readily converted to the corresponding diester. The synthesis typically begins with the oxidation of a simple quinoxaline using a strong oxidizing agent like alkaline potassium permanganate (B83412) to yield pyrazine-2,3-dicarboxylic acid, which upon heating can form the anhydride. sapub.orgresearchgate.net The reactivity of quinoxaline-2,3-dicarboxylic acid anhydride allows for its facile reaction with nucleophiles. research-nexus.netresearchgate.net By refluxing the anhydride with methanol, a straightforward esterification occurs, opening the anhydride ring to furnish this compound.

Advanced and Green Synthetic Methodologies

The condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds has been a focal point for green innovation. Strategies include the use of recyclable heterogeneous catalysts, such as phosphate-based mineral fertilizers (MAP, DAP, TSP) and alumina-supported heteropolyoxometalates, which allow for easy separation and reuse. nih.govdergipark.org.tr Organocatalysts, like phthalic acid, have been employed to promote the reaction in aqueous ethanol (B145695) at room temperature, offering a metal-free alternative. sphinxsai.com The use of ionic liquids and surfactant-type catalysts in water further highlights the shift towards sustainable solvent systems. rsc.orgresearchgate.net Moreover, solvent-free conditions, achieved through simple grinding of reactants, represent a significant advancement in minimizing solvent waste. rsc.org These green approaches not only provide high yields and simple work-up procedures but also align with the increasing demand for sustainable chemical manufacturing. nih.govdergipark.org.tr

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

| Catalyst System | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Phosphate Fertilizers (MAP, DAP, TSP) | Ethanol | Room Temperature | Inexpensive, recyclable, eco-friendly catalyst. | dergipark.org.tr |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | High yields, heterogeneous, recyclable catalyst. | nih.gov |

| Phthalic Acid | Ethanol/Water | Room Temperature | Metal-free, mild conditions, good to excellent yields. | sphinxsai.com |

| Ionic Liquid Functionalized Cellulose | Water | Not specified | Green solvent, heterogeneous, reusable catalyst. | rsc.org |

| p-Dodecylbenzensulfonic Acid (DBSA) | Water | Room Temperature | Surfactant-type catalyst, high yields, mild conditions. | researchgate.net |

| None (Grinding) | Solvent-free | Room Temperature | High atom economy, no solvent waste, simple procedure. | rsc.org |

Transition-Metal-Free Catalysis and Organocatalytic Systems

The movement towards sustainable chemistry has spurred the development of transition-metal-free and organocatalytic systems for quinoxaline synthesis, avoiding the costs and toxicity associated with metal catalysts. rsc.org These methods offer an eco-friendly alternative for the synthesis of this compound, typically through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. rsc.org

Organocatalysts, in particular, have gained significant attention. For instance, nitrilotris(methylenephosphonic acid) has been demonstrated as an effective organocatalyst for the synthesis of various quinoxalines. nih.gov In a typical reaction, a small molar percentage of the organocatalyst is sufficient to promote the cyclocondensation, leading to high yields of the desired product in a short reaction time. nih.gov Another approach involves the use of 3,5-bis(trifluoromethyl) phenyl ammonium (B1175870) hexafluorophosphate (B91526) (BFPHP) as a novel organocatalyst. eurekaselect.com The use of such catalysts aligns with the principles of green chemistry by offering a metal-free synthetic route. nih.goveurekaselect.com

The general reaction for the organocatalytic synthesis of this compound would involve the condensation of o-phenylenediamine with dimethyl dioxosuccinate in the presence of an organocatalyst.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Nitrilotris(methylenephosphonic acid) (5 mol%) | Room Temperature | 80-97 | nih.gov |

| 3,5-bis(trifluoromethyl) phenyl ammonium hexafluorophosphate (BFPHP) | Not specified | Good to excellent | eurekaselect.com |

Implementation of Environmentally Benign Solvent Systems

The choice of solvent plays a crucial role in the environmental impact of a chemical process. The following subsections detail the use of green solvent systems for the synthesis of this compound.

Water and ethanol are considered green solvents due to their low toxicity, availability, and minimal environmental impact. The synthesis of quinoxaline derivatives has been successfully carried out in aqueous media. For example, the condensation of 1,2-diamines and 1,2-dicarbonyl compounds can be efficiently performed in water at ambient temperature, often facilitated by a catalyst like montmorillonite (B579905) K-10. researchgate.net Similarly, aqueous ethanol has been employed as a solvent system, sometimes with a catalyst such as ammonium bifluoride, to afford quinoxaline derivatives in high yields. nih.gov These methods are operationally simple and practical for the synthesis of compounds like this compound. researchgate.net

High-temperature water (HTW) has also been explored for the synthesis of quinoxaline carboxylic acids, demonstrating comparable performance to classic syntheses while avoiding volatile organic solvents and toxic catalysts. researchgate.net

| Solvent System | Catalyst | Temperature | Yield (%) | Reference |

| Water | Montmorillonite K-10 | Ambient | Not specified | researchgate.net |

| Aqueous Ethanol | Ammonium Bifluoride | Not specified | 90-98 | nih.gov |

| High-Temperature Water | None | 150–230 °C | Not specified | researchgate.net |

Solvent-free reactions represent a significant step towards greener synthesis by minimizing waste and simplifying work-up procedures. The synthesis of quinoxalines under solvent-free conditions has been achieved using catalysts like sulfated polyborate. ias.ac.in This method offers high yields, short reaction times, and easy work-up, making it an economically and ecologically favorable approach. ias.ac.in Microwave irradiation is often employed in conjunction with solvent-free conditions to accelerate the reaction. e-journals.inscispace.com

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Sulfated Polyborate | Not specified | High | ias.ac.in |

| None (Microwave-assisted) | Microwave irradiation | 80-90 | e-journals.in |

| Acidic Alumina (Microwave-assisted) | Microwave irradiation | 80-86 | scispace.com |

Energy-Mediated Synthesis Techniques (e.g., Microwave, Ultrasonic Irradiation)

To enhance reaction rates and reduce energy consumption, modern energy-mediated techniques have been applied to the synthesis of quinoxalines.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for the synthesis of quinoxaline derivatives. e-journals.inudayton.edu Reactions can often be completed in a matter of minutes under microwave irradiation, frequently under solvent-free conditions, which further enhances the green credentials of the synthesis. e-journals.inscispace.comudayton.edu

Ultrasonic irradiation is another powerful technique that accelerates organic reactions through the phenomenon of acoustic cavitation. This method has been successfully used for the eco-friendly synthesis of quinoxalines, providing high yields and purity under mild conditions. uomustansiriyah.edu.iq The use of ultrasound can lead to shorter reaction times compared to conventional heating methods. uomustansiriyah.edu.iq Catalyst-free protocols for quinoxaline synthesis under ultrasound irradiation have also been developed, often using green solvents like water. nih.gov

| Energy Source | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Microwave | Solvent-free | 3.5 minutes | 80-90 | e-journals.in |

| Microwave | Acidic Alumina (Solvent-free) | 3 minutes | 80-86 | scispace.com |

| Ultrasound | Ethanol/NaOH | Not specified | High | |

| Ultrasound | Water (Catalyst-free) | Not specified | Not specified | nih.gov |

| Ultrasound | Pyrrolidine/DMF | Short | High | iau.ir |

Approaches Ensuring Chemo-, Regio-, and Stereoselectivity

Achieving selectivity is a critical aspect of modern organic synthesis, allowing for the precise construction of target molecules and minimizing the formation of unwanted byproducts.

For the synthesis of unsymmetrically substituted quinoxalines, regioselectivity becomes a key consideration. The reaction of an unsymmetrical o-phenylenediamine with an unsymmetrical 1,2-dicarbonyl compound can potentially lead to two isomeric products. The choice of catalyst and reaction conditions can influence the regiochemical outcome. For instance, the use of ammonium bifluoride in aqueous ethanol has been reported to provide excellent regioselectivity in the synthesis of unsymmetrical quinoxalines. nih.gov

While the synthesis of this compound from o-phenylenediamine and dimethyl dioxosuccinate does not involve stereoselectivity at the quinoxaline core, the principles of stereoselective synthesis become relevant when chiral precursors are used or when subsequent transformations are performed on the quinoxaline ring. The development of new chemo-, regio-, and stereoselective reactions is an ongoing area of research in organic synthesis. nih.gov

Chemical Reactivity and Derivatization Pathways of Dimethyl Quinoxaline 2,3 Dicarboxylate

Nucleophilic Reaction Pathways

The electron-deficient nature of the pyrazine (B50134) ring in dimethyl quinoxaline-2,3-dicarboxylate makes it susceptible to nucleophilic attack. This reactivity is a cornerstone for creating a diverse range of substituted quinoxaline (B1680401) derivatives.

Reactions with Nitrogen Nucleophiles (e.g., Heterocyclic Amines, Hydrazine (B178648) Hydrate)

Nitrogen nucleophiles readily react with this compound, primarily targeting the electrophilic carbonyl carbon of the ester groups. However, reactions involving bifunctional nucleophiles like hydrazine can lead to subsequent cyclization, yielding fused heterocyclic systems.

One of the most significant reactions is with hydrazine hydrate (B1144303). This reaction proceeds via initial formation of a dihydrazide, which then undergoes intramolecular cyclization to form a pyridazino[4,5-b]quinoxaline (B102560) ring system. The reaction of this compound with hydrazine hydrate in a solvent such as ethanol (B145695) under reflux leads to the formation of 1,4-dioxo-1,2,3,4-tetrahydropyridazino[4,5-b]quinoxaline. This product is a key intermediate for the synthesis of various other fused quinoxaline heterocycles.

Similarly, reactions with other nitrogen nucleophiles, such as primary and secondary amines, lead to the corresponding diamides. These reactions typically proceed under heating in the presence of the amine, sometimes with catalytic additives. The resulting amides are often stable products themselves or can be used as intermediates for further transformations.

| Nitrogen Nucleophile | Reaction Conditions | Major Product | Product Type |

|---|---|---|---|

| Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol, Reflux | 1,4-Dioxo-1,2,3,4-tetrahydropyridazino[4,5-b]quinoxaline | Fused Heterocycle (Cyclization Product) |

| Primary Amine (R-NH₂) | Heat | N,N'-dialkylquinoxaline-2,3-dicarboxamide | Diamide (B1670390) |

| Secondary Amine (R₂NH) | Heat | N,N,N',N'-tetraalkylquinoxaline-2,3-dicarboxamide | Diamide |

Mechanistic Studies of Nucleophilic Additions

Mechanistic studies on quinoxaline systems reveal that the pyrazine ring's carbon atoms, particularly C-2 and C-3, are electrophilic. rsc.orgresearchgate.netmdpi.com While the primary site of attack for nucleophiles like amines and hydrazines on this compound is the ester carbonyl group, strong nucleophiles can also attack the ring carbons.

In the case of activated quinoxalinium salts, nucleophilic addition at the C-2 position is well-documented, leading to a de-aromatized di-hydroquinoxaline intermediate. rsc.orgresearchgate.net This process is driven by the relief of the positive charge on the nitrogen atom. For this compound, while not a charged species, the electron-withdrawing ester groups enhance the electrophilicity of the C-2 and C-3 positions.

The generally accepted mechanism for the reaction with nitrogen nucleophiles at the ester group is a standard nucleophilic acyl substitution:

Nucleophilic Attack: The nitrogen atom of the amine or hydrazine attacks the electrophilic carbonyl carbon of one of the ester groups.

Tetrahedral Intermediate: A tetrahedral intermediate is formed, with a negative charge on the oxygen atom.

Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the methoxide (B1231860) (–OCH₃) leaving group.

Proton Transfer: A final proton transfer step yields the amide or hydrazide product and methanol (B129727).

In the specific case of hydrazine, this process occurs at both ester groups, followed by an intramolecular condensation between the two newly formed hydrazide moieties to yield the final fused ring system.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for constructing complex polycyclic systems from relatively simple precursors. The quinoxaline ring system can participate in these reactions, although its reactivity is highly dependent on the nature of the substituents.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. In the context of quinoxaline chemistry, this reaction is most commonly observed where a quinoxaline N-oxide or N-ylide acts as the 1,3-dipole, reacting with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD).

However, reports of this compound itself acting as the dipolarophile are rare. The C=N bonds within the pyrazine ring are electron-deficient due to the electronegativity of the nitrogen atoms and the strong electron-withdrawing effect of the dicarboxylate groups. This deactivation generally makes them poor dipolarophiles for reactions with normal or electron-rich 1,3-dipoles. For a cycloaddition to occur, a highly reactive, electron-rich 1,3-dipole would likely be required. This reaction pathway remains a less explored area of its chemistry.

Intramolecular Cyclization Processes

Derivatives of this compound are excellent substrates for intramolecular cyclization reactions to build novel, fused heterocyclic architectures. rsc.orgrsc.orgresearchgate.netnih.gov These processes typically involve a two-step sequence: first, a functionalization of the ester groups to introduce a reactive moiety, followed by a ring-closing reaction.

For example, the dicarboxylate can be converted into a diamide by reaction with an amine that contains a pendant nucleophilic or electrophilic group. A subsequent base- or acid-catalyzed cyclization can then form a new ring fused to the quinoxaline core. Another strategy involves the reduction of the ester groups to alcohols, which can then be converted to leaving groups (e.g., tosylates or halides) and subjected to intramolecular nucleophilic substitution.

A representative pathway could involve:

Amidation: Reaction of this compound with 2-aminoethanol to form the N,N'-bis(2-hydroxyethyl)quinoxaline-2,3-dicarboxamide.

Activation: Conversion of the terminal hydroxyl groups into a better leaving group, for instance, by reaction with tosyl chloride.

Cyclization: Base-induced intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carbon bearing the tosylate group, leading to a large, fused ring system.

These intramolecular strategies are a key method for expanding the structural diversity of quinoxaline-based compounds. rsc.orgrsc.org

Functional Group Transformations of the Ester Moiety

The two methyl ester groups on the quinoxaline ring are key handles for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Common transformations include:

Hydrolysis: The diester can be hydrolyzed to the corresponding quinoxaline-2,3-dicarboxylic acid under acidic or basic conditions. uni-konstanz.deresearchgate.net This dicarboxylic acid is a valuable building block itself, for example, in the synthesis of polymers or for conversion into other functional groups like acid anhydrides.

Amidation: As discussed in section 3.1.1, reaction with amines or hydrazine yields amides or hydrazides. This is one of the most common transformations of the ester moiety. nih.gov

Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). sapub.org This reaction yields 2,3-bis(hydroxymethyl)quinoxaline. Depending on the reaction conditions, the pyrazine ring may also be reduced to the 1,2,3,4-tetrahydroquinoxaline. sapub.org

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group, altering the steric and electronic properties of the molecule.

| Reaction Type | Reagent(s) | Product Functional Group | Resulting Compound |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid | Quinoxaline-2,3-dicarboxylic acid |

| Amidation | RNH₂ or R₂NH | Amide | Quinoxaline-2,3-dicarboxamide |

| Reduction | LiAlH₄ | Alcohol | 2,3-Bis(hydroxymethyl)quinoxaline |

| Transesterification | R'OH, H⁺ or RO⁻ | Ester | Dialkyl quinoxaline-2,3-dicarboxylate |

Hydrolysis of Carboxylate Esters

The hydrolysis of the diester, this compound, to its corresponding dicarboxylic acid, quinoxaline-2,3-dicarboxylic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions, with the choice of catalyst influencing the reaction kinetics and potential side reactions.

Under basic conditions, the hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism, where hydroxide (B78521) ions attack the electrophilic carbonyl carbon of the ester groups. This process is generally efficient and leads to the formation of the dicarboxylate salt, which upon acidification yields the desired dicarboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. High-temperature water has also been shown to facilitate the hydrolysis of related quinoxaline esters, showcasing a green chemistry approach to this transformation. researchgate.netthieme-connect.com The efficiency of these hydrolysis methods is crucial for the subsequent synthesis of various derivatives that require the free carboxylic acid functionalities.

Table 1: Hydrolysis of this compound

| Reagents and Conditions | Product | Notes |

|---|---|---|

| 1. NaOH, H₂O/EtOH, reflux2. HCl | Quinoxaline-2,3-dicarboxylic acid | Standard base-catalyzed hydrolysis followed by acidification. |

| H₂SO₄, H₂O, reflux | Quinoxaline-2,3-dicarboxylic acid | Typical acid-catalyzed hydrolysis. |

Direct Amidation and Other Amine Functionalizations

The ester groups of this compound are amenable to direct amidation reactions with a variety of primary and secondary amines to furnish the corresponding dicarboxamides. This transformation is a key step in the synthesis of numerous biologically active compounds. The reaction typically requires heating the diester with the desired amine, sometimes in the presence of a catalyst or a coupling agent to facilitate the reaction.

The reaction with hydrazine hydrate is a particularly noteworthy amine functionalization. This reaction can lead to the formation of the corresponding dihydrazide, which is a versatile intermediate for the synthesis of various heterocyclic systems. For instance, the dihydrazide can undergo cyclization reactions to form pyrazoloquinoxaline derivatives. rsc.org The reaction of related quinoxaline-2-carboxylates with hydrazine has been shown to produce the corresponding carbohydrazide, which can be further elaborated into various heterocyclic systems like oxadiazoles. sapub.org

Furthermore, the amidation can be carried out with a wide range of amines, including aliphatic and aromatic primary and secondary amines, leading to a diverse library of N-substituted quinoxaline-2,3-dicarboxamides. These amides themselves can exhibit interesting biological properties or serve as precursors for further chemical modifications. nih.gov

Table 2: Direct Amidation and Amine Functionalization Reactions

| Amine | Reagents and Conditions | Product |

|---|---|---|

| Primary Amine (R-NH₂) | Heat | N,N'-dialkylquinoxaline-2,3-dicarboxamide |

| Secondary Amine (R₂NH) | Heat | N,N,N',N'-tetraalkylquinoxaline-2,3-dicarboxamide |

Ring System Transformations and Fusion Reactions

The quinoxaline-2,3-dicarboxylate framework serves as a valuable platform for the construction of more complex, fused heterocyclic systems. These transformations often involve the initial modification of the carboxylate groups followed by intramolecular cyclization reactions.

Formation of Pyrroloquinoxaline Derivatives

Pyrrolo[3,4-b]quinoxaline derivatives can be synthesized from precursors derived from this compound. A common strategy involves the conversion of the diester to the corresponding quinoxaline-2,3-dicarboxylic acid anhydride (B1165640). This anhydride can then react with various amines to form an intermediate which, upon cyclization, yields the desired pyrroloquinoxaline system. For example, refluxing the anhydride with certain amines in acetic anhydride can lead to the formation of the fused pyrrole (B145914) ring. researchgate.net These pyrroloquinoxaline derivatives are of significant interest due to their potential biological activities.

Generation of Polyheterocyclic Systems

The reactivity of the functional groups on the quinoxaline core allows for the generation of a variety of polyheterocyclic systems. For instance, the reaction of derivatives of quinoxaline-2,3-dicarboxylic acid with hydrazine hydrate can lead to double cyclization, resulting in the formation of complex polyheterocyclic structures. researchgate.net Furthermore, the dihydrazide intermediate, formed from the reaction of this compound with hydrazine, is a key precursor for synthesizing fused pyrazolo[3,4-b]quinoxaline systems. These reactions significantly expand the chemical space accessible from the starting diester, leading to novel compounds with potentially unique properties.

Substitution and Redox Reactions

The quinoxaline core, being an electron-deficient aromatic system, exhibits characteristic reactivity towards nucleophilic substitution. Conversely, electrophilic substitution on the benzene (B151609) ring of the quinoxaline is also possible, although it is generally less facile due to the deactivating effect of the pyrazine ring.

Electrophilic and Nucleophilic Substitution Patterns on the Quinoxaline Core

The pyrazine ring in the quinoxaline system deactivates the fused benzene ring towards electrophilic aromatic substitution. As a result, these reactions typically require harsh conditions and often result in substitution at the 5- and 8-positions, which are para to the nitrogen atoms and thus slightly less deactivated.

On the other hand, the electron-deficient nature of the pyrazine ring makes the quinoxaline core susceptible to nucleophilic aromatic substitution, particularly at the 2- and 3-positions. While the starting diester already has substituents at these positions, further substitution can be achieved on related quinoxaline derivatives where these positions are occupied by good leaving groups, such as halogens. For instance, 2,3-dichloroquinoxaline (B139996) readily undergoes nucleophilic substitution with various nucleophiles. The presence of the electron-withdrawing carboxylate groups in this compound would further activate the quinoxaline ring towards nucleophilic attack, although direct substitution of the ester groups by other nucleophiles is less common than their transformation via hydrolysis or amidation.

Oxidation Reactions and Their Synthetic Utility

The oxidation of this compound primarily involves the nitrogen atoms of the quinoxaline ring system, leading to the formation of the corresponding N-oxides. These oxidation reactions are a key strategy for modifying the electronic properties of the quinoxaline core, which in turn influences its reactivity and biological activity. The resulting N-oxide derivatives serve as versatile intermediates in the synthesis of more complex functionalized quinoxaline compounds.

The most common method for the N-oxidation of quinoxalines is the use of peroxy acids. While specific literature detailing the oxidation of this compound is not abundant, the general reactivity of the quinoxaline scaffold suggests that it readily undergoes oxidation to form the corresponding di-N-oxide when treated with a suitable peracid. sapub.org

Table 1: Oxidation of Quinoxaline Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| Quinoxaline | Peracid | Quinoxaline di-N-oxide | sapub.org |

The introduction of N-oxide functionalities significantly impacts the chemical behavior of the quinoxaline ring. The electron-withdrawing nature of the N-oxide groups enhances the electrophilicity of the quinoxaline system, making it more susceptible to nucleophilic attack. This increased reactivity is synthetically useful for the introduction of various substituents onto the quinoxaline core.

Furthermore, quinoxaline-1,4-dioxides are a class of compounds that have garnered considerable interest due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. sapub.orgfrontiersin.org The synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives has been explored for their potential as anti-Mycobacterium tuberculosis agents. nih.gov The presence of the N-oxide groups is often crucial for the observed biological effects.

While direct oxidation of the ester groups in this compound is not a commonly reported reaction pathway under standard N-oxidation conditions, the N-oxide derivatives can serve as precursors for further transformations. For instance, the activated quinoxaline ring in the N-oxide form can facilitate reactions at other positions of the molecule, opening up avenues for the synthesis of a wide range of functionalized quinoxaline derivatives with potential applications in medicinal chemistry and materials science.

Spectroscopic and Structural Analysis of this compound Remains an Area for Further Investigation

A comprehensive review of available scientific literature and spectral databases indicates a notable absence of detailed public-domain spectroscopic and structural elucidation data for the chemical compound this compound. While extensive research exists for the broader quinoxaline family of compounds, specific, verifiable data sets for this particular diester derivative are not readily accessible.

The elucidation of a chemical structure is fundamentally reliant on a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being paramount. However, dedicated studies presenting the ¹H NMR, ¹³C NMR, advanced two-dimensional NMR (e.g., HMQC, HSQC, HMBC, COSY), Electron Ionization Mass Spectrometry (EI-MS), and High-Resolution Mass Spectrometry (HRMS) data for this compound could not be located in the course of this review.

Consequently, a detailed and scientifically accurate article adhering to the specified outline focusing solely on this compound cannot be generated at this time. The creation of such an article would necessitate either the primary synthesis and characterization of the compound or the publication of such data by other researchers.

This data gap presents an opportunity for new research in the field of heterocyclic chemistry. A full spectroscopic characterization of this compound would be a valuable addition to the chemical literature, providing a reference point for future studies involving this compound and its potential derivatives.

Spectroscopic Characterization and Structural Elucidation of Dimethyl Quinoxaline 2,3 Dicarboxylate

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. In the context of Dimethyl quinoxaline-2,3-dicarboxylate, LC-MS serves to confirm the compound's identity via its mass-to-charge ratio (m/z) and to assess its purity.

The compound has a molecular formula of C₁₂H₁₀N₂O₄ and a molecular weight of 246.22 g/mol . In a typical mass spectrometry experiment using a positive electrospray ionization (ESI+) mode, the compound is expected to be detected primarily as a protonated molecule [M+H]⁺. The identity of the compound can be confirmed by the presence of a prominent ion peak corresponding to this protonated species.

Table 1: Expected m/z Values for this compound in LC-MS

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₂H₁₀N₂O₄]⁺ | 246.06 |

The liquid chromatography component separates the target compound from any unreacted starting materials, byproducts, or impurities prior to mass analysis. This ensures that the resulting mass spectrum is representative of the pure compound, allowing for an accurate assessment of its identity and purity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its core structural features: the quinoxaline (B1680401) ring system and the two methyl ester functional groups. The analysis draws comparisons with the closely related structure, quinoxaline-2,3-dione.

The spectrum is dominated by a very strong band associated with the carbonyl (C=O) stretching of the ester groups. This typically appears in the region of 1730-1750 cm⁻¹. The aromatic C=C and C=N stretching vibrations from the quinoxaline ring system are observed in the 1400-1620 cm⁻¹ range. Furthermore, the characteristic C-O stretching vibrations of the ester groups produce strong bands between 1100 and 1300 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

Table 2: Characteristic FT-IR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| > 3000 | ν(C-H) | Aromatic C-H stretch |

| < 3000 | ν(C-H) | Aliphatic C-H stretch (methyl groups) |

| ~1735 | ν(C=O) | Ester carbonyl stretch |

| 1620 - 1400 | ν(C=C), ν(C=N) | Aromatic ring stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For conjugated systems like this compound, this technique provides information about the π-electron system.

Electronic Absorption Characteristics and Spectral Shifts

The UV-Vis spectrum of quinoxaline derivatives is generally characterized by absorption bands resulting from π-π* and n-π* electronic transitions. asmarya.edu.ly The π-π* transitions, which are typically of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The n-π* transitions, which are usually weaker, involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. For quinoxaline systems, these transitions can be observed between 300 and 400 nm. asmarya.edu.ly

Analysis of Bathochromic Shifts and Electronic Transitions in Solution and Solid State

A bathochromic shift, or red shift, refers to the shift of an absorption maximum to a longer wavelength. This phenomenon is often influenced by the solvent polarity or pH. For instance, in the related compound 2,3-dimethylquinoxaline, the absorption maximum shifts from 315 nm in neutral water to 336 nm in an acidified solution. researchgate.net This shift is attributed to the protonation of the nitrogen atoms in the quinoxaline ring, which alters the energy levels of the molecular orbitals involved in the electronic transition.

Similar behavior can be anticipated for this compound. The specific wavelengths of maximum absorbance (λmax) depend on the solvent used. Changes in solvent polarity can stabilize either the ground state or the excited state, leading to shifts in the absorption spectrum. The electronic transitions in the solid state can also differ from those in solution due to intermolecular interactions and the fixed orientation of molecules in the crystal lattice.

Table 3: Typical Electronic Transitions and Shifts for Quinoxaline Derivatives

| Transition Type | Typical λmax Range (nm) | Notes |

|---|---|---|

| π → π* | 300 - 330 | High-intensity absorption from the aromatic system. |

| n → π* | ~330 - 400 | Lower-intensity absorption involving nitrogen lone-pair electrons. |

X-ray Crystallography

While specific crystal structure data for this compound is not widely published, analysis of closely related structures, such as 2,3-dimethylquinoxaline, provides a basis for understanding the expected crystallographic parameters. researchgate.net A crystallographic study would reveal the planarity of the quinoxaline ring system and the orientation of the two dimethyl carboxylate substituents relative to this plane. The data obtained would include the crystal system, space group, and unit cell dimensions.

Table 4: Representative Crystallographic Data for a Quinoxaline Derivative (2,3-Dimethylquinoxaline)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.013 (2) |

| b (Å) | 20.003 (4) |

| c (Å) | 20.846 (4) |

| V (ų) | 3341 |

| Z | 8 |

Data is for the related compound 2,3-Dimethylquinoxaline and is presented as a representative example of crystallographic data. researchgate.net

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Crystallographic Data

A thorough and extensive search of scientific literature and crystallographic databases has revealed a significant gap in the publicly available research on the chemical compound this compound. Specifically, a single-crystal X-ray diffraction study for this compound, which is essential for a detailed analysis of its three-dimensional structure, has not been reported. As a result, the precise molecular and crystal structure, as well as a definitive analysis of its intermolecular interactions and solid-state packing, cannot be provided at this time.

The requested article, with its specific outline focusing on the spectroscopic and structural elucidation of this compound, is contingent upon the availability of its crystal structure data. This foundational data is a prerequisite for a scientifically accurate and detailed discussion of the following:

Elucidation of Molecular Geometry and Solid-State Packing Arrangements:Details of bond lengths, bond angles, and the overall packing motif of the molecules in the solid state are derived directly from the crystal structure.

While general information on the synthesis and spectroscopic characterization of various quinoxaline derivatives is available, and these studies often highlight the prevalence of intermolecular forces such as hydrogen bonding and π-π stacking in this class of compounds, this general knowledge cannot be specifically and accurately applied to this compound without its experimentally determined crystal structure.

Therefore, until a single-crystal X-ray diffraction study of this compound is conducted and the results are made publicly available, a comprehensive and scientifically rigorous article adhering to the requested outline cannot be generated.

Computational Chemistry and Theoretical Modeling of Dimethyl Quinoxaline 2,3 Dicarboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying the electronic properties of molecules. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function, making it suitable for medium to large-sized molecules. For quinoxaline (B1680401) derivatives, DFT has been successfully used to investigate molecular structures, vibrational frequencies, and electronic properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found. This process yields the equilibrium geometry with optimized bond lengths, bond angles, and dihedral angles.

For Dimethyl quinoxaline-2,3-dicarboxylate, the optimization would reveal the planarity of the quinoxaline core and the preferred orientation of the two methyl ester groups. Studies on similar molecules, like 2,3-diphenylquinoxaline, have shown that DFT calculations can accurately predict these structural parameters. Once the geometry is optimized, the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can be calculated. The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoxaline Core (Analog)

This table presents typical bond lengths and angles for a quinoxaline ring system, calculated using DFT, to illustrate the type of data obtained from geometry optimization. Data is representative of the core structure.

| Parameter | Bond Length (Å) / Angle (°) |

| C2-C3 | 1.35 - 1.45 |

| N1-C2 | 1.30 - 1.38 |

| N4-C3 | 1.30 - 1.38 |

| C9-N1 | 1.38 - 1.42 |

| C10-N4 | 1.38 - 1.42 |

| C5-C10 | 1.39 - 1.45 |

| C6-C7 | 1.36 - 1.42 |

| N1-C2-C3 | 118° - 122° |

| C2-N1-C9 | 115° - 119° |

| C5-C10-N4 | 120° - 124° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing nature of the two carboxylate groups is expected to lower the energy of the LUMO, potentially resulting in a relatively small HOMO-LUMO gap. This characteristic is often desirable for materials used in organic electronics.

Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic transitions, such as those observed in UV-Vis absorption spectra. These calculations provide information on the excitation energies and oscillator strengths of transitions, which are often characterized as π-π* or n-π* transitions involving the frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap (Analog)

This table shows example HOMO, LUMO, and energy gap values for a substituted quinoxaline derivative, calculated using DFT/B3LYP. These values are illustrative of the data generated in an FMO analysis.

| Parameter | Energy (eV) |

| HOMO | -5.60 to -6.20 |

| LUMO | -2.80 to -3.50 |

| Energy Gap (ΔE) | 2.50 to 3.00 |

To quantify the distribution of charge within a molecule, population analysis methods are employed. Mulliken population analysis is a common method that partitions the total electron density among the atoms. However, it is known to be highly sensitive to the basis set used in the calculation.

Natural Bond Orbital (NBO) analysis offers a more robust alternative. NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. This method provides a detailed picture of charge distribution and allows for the study of intramolecular charge transfer and hyperconjugative interactions. The stabilization energy (E(2)) calculated in NBO analysis quantifies the strength of the interaction between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, significant interactions would be expected between the lone pairs on the nitrogen and oxygen atoms and the π* antibonding orbitals of the aromatic system.

Table 3: Example Mulliken and NBO Atomic Charges on a Quinoxaline Heterocycle (Analog)

This table illustrates the type of charge data obtained from Mulliken and NBO analyses for the nitrogen atoms in a quinoxaline ring. NBO charges are generally considered more reliable than Mulliken charges.

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| N1 | -0.25 to -0.40 | -0.45 to -0.60 |

| N4 | -0.25 to -0.40 | -0.45 to -0.60 |

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide information on a static, minimum-energy structure, molecules are dynamic entities that exhibit a range of conformations at finite temperatures. Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion.

For a molecule like this compound, which has rotatable bonds in its two methyl ester side chains, MD simulations can be used to explore its conformational landscape. By simulating the molecule in a solvent box over a period of nanoseconds, one can identify the most populated conformations, the energy barriers between them, and the influence of the solvent on the molecule's flexibility. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or materials science applications.

Prediction of Advanced Molecular Properties (e.g., Nonlinear Optical Properties)

Computational methods can predict a variety of molecular properties that are difficult or time-consuming to measure experimentally. One important class of properties is nonlinear optical (NLO) responses, which are relevant for applications in optoelectronics and photonics. Molecules with large dipole moments, extended π-conjugated systems, and significant intramolecular charge transfer often exhibit high NLO activity.

The key NLO properties, the first hyperpolarizability (β), can be calculated using DFT. For this compound, the quinoxaline core acts as a π-system, and the ester groups are electron-withdrawing. This donor-π-acceptor type structure is a common motif in NLO chromophores. Theoretical calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can assess the potential of this molecule for NLO applications.

Table 4: Illustrative Calculated Nonlinear Optical Properties (Analog)

This table provides example data for NLO properties calculated for a D-π-A quinoline-based compound using the CAM-B3LYP method, with urea (B33335) included for comparison. The values demonstrate the type of output from NLO calculations.

| Compound | μ (Debye) | <α> (a.u.) | β (a.u.) |

| Urea (reference) | 1.37 | 3.83 | 371 |

| Quinoxaline Analog | 4.0 - 8.0 | 300 - 500 | 5000 - 15000 |

Theoretical Insights into Reaction Mechanisms and Selectivity

DFT can be a powerful tool for investigating chemical reactions, providing insights into reaction pathways, transition states, and activation energies. This allows for the prediction of reaction outcomes and selectivity (chemo-, regio-, and stereo-selectivity).

For this compound, theoretical studies could be employed to understand its synthesis or its subsequent reactions. For instance, the synthesis of the quinoxaline ring typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. DFT could be used to model the mechanism of this condensation, identifying the rate-determining step and explaining why certain reactants lead to higher yields. Similarly, if this compound is used as a reactant, for example in a nucleophilic substitution or a cycloaddition reaction, computational modeling could predict the most likely site of attack and the energy profile of the reaction pathway, thus explaining observed product distributions.

Coordination Chemistry of Dimethyl Quinoxaline 2,3 Dicarboxylate and Its Derivatives

Ligand Design and Diverse Binding Modes

The coordination behavior of dimethyl quinoxaline-2,3-dicarboxylate is primarily governed by the two ester or, more commonly, the corresponding carboxylate functionalities and the two nitrogen atoms of the quinoxaline (B1680401) ring. In many synthetic procedures, particularly those involving solvothermal methods, the ester groups undergo in-situ hydrolysis to form the quinoxaline-2,3-dicarboxylate dianion, which then coordinates to the metal centers.

N,O-Donor Ligand Properties in Metal Complexation

The quinoxaline-2,3-dicarboxylate ligand is a classic example of an N,O-donor ligand. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate rings with metal ions. The coordination can occur through one of the heterocyclic nitrogen atoms and the oxygen atom of an adjacent carboxylate group, forming a stable five-membered chelate ring. This mode of coordination is frequently observed in related N-heterocyclic carboxylate ligands and contributes to the thermodynamic stability of the resulting metal complexes. The electronic properties of the quinoxaline ring can also influence the strength of the metal-ligand bonds.

Chelation, Bridging, and Multidentate Coordination Modes

The versatility of the quinoxaline-2,3-dicarboxylate ligand lies in its ability to adopt various coordination modes, which is a key factor in the structural diversity of its metal complexes. These modes include:

Chelation: As mentioned, the ligand can act as a bidentate chelating agent through one nitrogen and one carboxylate oxygen atom.

Bridging: The two carboxylate groups can bridge between two or more metal centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to different spatial arrangements of the metal ions and influencing the dimensionality of the resulting coordination polymer.

Multidentate Coordination: The ligand can coordinate to multiple metal centers simultaneously, utilizing both its nitrogen and oxygen donor atoms. For instance, each carboxylate group can bind to a different metal ion, while the nitrogen atoms may or may not be involved in coordination. This multidentate nature is crucial for the formation of extended one-, two-, or three-dimensional networks.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (temperature, solvent), and the presence of ancillary ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoxaline-2,3-dicarboxylate ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the ligand in a sealed vessel, often leading to the formation of crystalline products. The characterization of the resulting complexes is carried out using a variety of techniques, including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, elemental analysis, and thermogravimetric analysis (TGA).

Formation of Transition Metal Complexes (e.g., with Cu(II), Ni(II), Zn(II), Co(II), Mn(II), Fe(III))

While direct structural reports on transition metal complexes with this compound are limited, studies on closely related derivatives provide significant insights. For example, new solid complexes of Co(II), Ni(II), and Cu(II) have been synthesized with quinoxaline-2,3-dicarboxamide. In these complexes, with the general formula M(Qxda)2Cl2, the coordination patterns were elucidated using IR and electronic spectra. nih.gov Furthermore, the synthesis and structural studies of transition metal complexes of cobalt(II), nickel(II), copper(II), and cadmium(II) with bidentate ligands derived from quinoxaline-2,3-dione have been reported. uobaghdad.edu.iq These studies suggest that the quinoxaline core is a viable scaffold for coordinating to a range of first-row transition metals, typically resulting in octahedral or tetrahedral geometries depending on the metal and other ligands present. The coordination often involves the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the functional groups at the 2 and 3 positions.

Synthesis and Properties of Lanthanide and Heterometallic Coordination Systems

The coordination chemistry of quinoxaline-dicarboxylate ligands with lanthanide ions is an area of active research, driven by the potential for creating materials with interesting luminescent and magnetic properties. A series of isostructural lanthanide–organic complexes with the formula [Ln2O2(OH)(HQXD)(H2QXD)2]·H2O (where Ln = Eu, Tb, Sm, Dy, and Gd, and H2QXD = quinoxaline-2,3(1H,4H)-dione) have been synthesized under hydrothermal conditions. rsc.org Single-crystal X-ray diffraction analysis of the europium complex revealed a structure featuring 1D chiral “Eu2O3” chains. rsc.org These chains are interconnected through hydrogen bonding and π–π stacking interactions to form a 3D supramolecular framework. rsc.org Photoluminescence studies of these complexes demonstrated that the quinoxaline-based ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ions, resulting in the characteristic emission of the metal. rsc.org

In a related system, a series of one-dimensional coordination polymers with lanthanides (Sm, Eu, Tb, La, Ce, Pr, Nd, Dy) were synthesized using quinoline-2,3-dicarboxylic acid. researchgate.net This work highlights the propensity of such ligands to form extended structures with lanthanide ions.

The construction of heterometallic coordination polymers, which contain more than one type of metal ion, is a strategy to create materials with enhanced or novel properties. While specific examples with this compound are not extensively documented, the versatile coordination modes of the ligand make it a promising candidate for the synthesis of such systems. By combining d-block and f-block metals, or different d-block metals, with this ligand, it may be possible to construct frameworks with synergistic magnetic or catalytic properties.

Advanced Applications and Future Research Directions for Dimethyl Quinoxaline 2,3 Dicarboxylate

Role in Advanced Organic Synthesis as a Versatile Building Block

The quinoxaline (B1680401) scaffold is recognized as a "privileged" structure in medicinal chemistry and organic synthesis. researchgate.net Dimethyl quinoxaline-2,3-dicarboxylate acts as a key intermediate, providing a robust platform for the construction of more elaborate molecular systems. The classical synthesis of the quinoxaline core itself involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a method that is both efficient and versatile. mtieat.orgresearchgate.net Once formed, the diester derivative becomes a valuable precursor for further functionalization.

The ester groups in this compound are key handles for synthetic manipulation, allowing for the elaboration of intricate, fused heterocyclic systems. These functional groups can undergo a variety of transformations—such as hydrolysis to the corresponding dicarboxylic acid, reduction to diols, or conversion to amides—to generate intermediates for subsequent cyclization reactions.

One important class of complex heterocycles synthesized from quinoxaline precursors are pyrrolo[1,2-a]quinoxalines . nih.govresearchgate.net These fused systems are of great interest due to their biological activities and potential applications in materials science. scribd.com Synthetic strategies towards these scaffolds often involve the generation of a quinoxalinium N-ylide, which can then undergo a 1,3-dipolar cycloaddition reaction with various dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov While many routes start with other quinoxaline derivatives, the functional groups of this compound offer a potential entry point for creating the necessary intermediates for such cycloadditions. The modification of its ester groups could facilitate the introduction of the requisite functionalities to initiate intramolecular cyclization, leading to the formation of the pyrrole (B145914) ring fused to the quinoxaline core.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools for rapidly building molecular complexity. mdpi.com Isocyanide-based MCRs, such as the Ugi reaction, are particularly prominent in the synthesis of diverse heterocyclic libraries. nih.govmdpi.com

While many MCRs focus on the initial synthesis of the quinoxaline ring, the integration of pre-formed quinoxalines like this compound into these sequences represents an advanced application. organic-chemistry.orgresearchgate.net The ester functionalities of the compound can be synthetically converted into other reactive groups, such as aldehydes, which are key components in reactions like the Ugi or Povarov MCRs. By transforming the diester into a dialdehyde, the molecule could serve as a scaffold to which multiple new substituents are added in a single, efficient step, leading to highly functionalized and complex quinoxaline derivatives. This approach allows for the rapid generation of chemical libraries for screening in drug discovery and materials development.

Material Science Implications and Functional Materials Development

The inherent electronic properties of the quinoxaline core make it a highly valuable component in the design of functional organic materials. mtieat.org As a π-deficient system, it is a strong electron acceptor, a property that is fundamental to its use in optoelectronics and sensing technologies. researchgate.net this compound serves as a foundational building block for creating sophisticated materials where these electronic characteristics are harnessed and tuned.

Quinoxaline derivatives are extensively used in the field of organic light-emitting diodes (OLEDs) due to their high electron affinity and thermal stability. researchgate.netmasterorganicchemistry.com They can function as electron-transporting materials, host materials, or as the acceptor unit in thermally activated delayed fluorescence (TADF) emitters. mtieat.orgnih.gov The design of modern emitters often relies on a Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architecture to facilitate intramolecular charge transfer (ICT), which is crucial for tuning the emission color and efficiency. researchgate.netlibretexts.org

This compound is an ideal starting point for synthesizing these D-A-D type structures. The ester groups can be readily modified to attach various electron-donating moieties (e.g., carbazole, triphenylamine, phenoxazine) to the electron-accepting quinoxaline core. libretexts.org This synthetic flexibility allows for the precise tuning of the frontier molecular orbital (HOMO-LUMO) energy levels, which directly influences the photoluminescent properties of the final molecule. researchgate.net By carefully selecting the donor groups attached to the quinoxaline-2,3-dicarboxylate platform, researchers can develop emitters that span the visible spectrum, from blue to deep-red and even near-infrared (NIR), for next-generation OLED displays and lighting. nih.govresearchgate.net

Table 1: Performance of OLEDs Incorporating Quinoxaline-Based Emitters This table presents representative data for advanced quinoxaline derivatives to illustrate the potential of materials derived from the quinoxaline-2,3-dicarboxylate scaffold.

| Emitter Type | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

|---|---|---|---|---|

| TADF | CBP | 15.3% | Blue-Green | nih.gov |

| Phosphorescent (Host) | Ir(ppy)3 | 24.6% | Yellow | libretexts.org |

| Fluorescent | - (non-doped) | 4.5% | Deep Red | researchgate.net |

The same electronic properties that make quinoxalines useful in OLEDs also make them excellent chromophores for functional dyes and pigments. libretexts.org The color of these compounds is determined by the energy of their electronic transitions, which can be precisely controlled through synthetic modification. The push-pull mechanism, established by connecting electron-donating groups to the electron-withdrawing quinoxaline core, is a key strategy for developing colorants with specific, tunable properties.

This compound provides a versatile scaffold for this purpose. The ester groups can be hydrolyzed to carboxylic acids, which can then be converted into a wide range of other functional groups (amides, esters with different alcohols, etc.). Each modification alters the electronic structure of the molecule, leading to shifts in its absorption and emission spectra (halochromism). This tunability is highly desirable for applications such as industrial colorants, research probes, and materials for electrochromic devices, where the color can be changed by applying an electrical potential. researchgate.net

The electron-deficient nature of the quinoxaline ring system makes it redox-active and sensitive to its electronic environment. This has led to its use in chemosensors for detecting analytes such as metal cations, anions, and changes in pH. nih.govorganic-chemistry.org The sensing mechanism often relies on a change in the photophysical properties (color or fluorescence) of the quinoxaline derivative upon interaction with the target analyte.

This compound is a suitable platform for designing such sensors. The core quinoxaline structure acts as the signaling unit, while the ester groups at the 2 and 3 positions serve as convenient points for attaching specific recognition units (receptors) tailored to bind a particular analyte. For example, linking crown ethers or specific amine-containing chains could create selective sensors for metal ions. Furthermore, the redox activity of the quinoxaline core itself is being explored for applications in aqueous organic redox flow batteries for grid-scale energy storage, indicating its potential in electrochemical sensing and analytical technologies.

Emerging Research Areas and Future Innovation in Chemical Design

This compound serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. core.ac.uk Its chemical structure, featuring a quinoxaline core with two adjacent methoxycarbonyl groups, allows for further chemical modifications, making it a valuable building block in organic synthesis. core.ac.ukosaka-u.ac.jp

Future research directions are anticipated to focus on harnessing the reactivity of its ester functional groups. These groups can be transformed into a range of other functionalities, paving the way for the creation of more complex molecules. For instance, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to form amides, esters, or serve as a ligand for the synthesis of coordination polymers. chemsrc.com

Innovations in chemical design may involve the strategic modification of the quinoxaline ring system of this compound. The introduction of various substituents onto the benzene (B151609) ring could significantly influence the electronic properties and biological activity of the resulting derivatives. This approach is a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. evitachem.com

Another avenue for future exploration is the use of this compound in the construction of macrocyclic structures. The rigid quinoxaline unit can act as a scaffold to create pre-organized cavities, which are of interest in host-guest chemistry and the development of chemical sensors. chemsrc.com

While this compound itself is a foundational molecule, its true potential lies in its role as a starting material for more elaborate chemical architectures. The continued exploration of its reactivity and the creative design of its derivatives are expected to lead to novel compounds with a wide array of potential applications in materials science and medicinal chemistry. osaka-u.ac.jpevitachem.com

| Research Area | Focus of Innovation | Potential Applications |

| Medicinal Chemistry | Derivatization of the quinoxaline core and modification of the carboxylate groups. | Development of new therapeutic agents. |

| Materials Science | Incorporation into polymers and macrocycles. | Creation of functional materials with tailored electronic and photophysical properties. |

| Supramolecular Chemistry | Use as a building block for host-guest systems. | Design of chemical sensors and molecular recognition platforms. |

Q & A

Q. How can advanced separation techniques resolve structurally similar byproducts?

- Methodological Answer :

- HPLC-MS : Employ reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).

- Chiral Chromatography : Use cellulose-based columns for enantiomer separation.

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for selective recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.